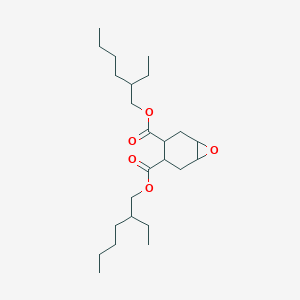

Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-5-9-11-17(7-3)15-27-23(25)19-13-21-22(29-21)14-20(19)24(26)28-16-18(8-4)12-10-6-2/h17-22H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDGKBOYQLLJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CC2C(O2)CC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906099 | |

| Record name | Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-36-0 | |

| Record name | 3,4-Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EP 107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Esterification of Tetrahydrophthalic Anhydride

Di-(2-ethylhexyl) tetrahydrophthalate is synthesized by reacting tetrahydrophthalic anhydride with excess 2-ethylhexanol under acidic conditions:

Reaction Protocol :

-

Molar Ratio : 1:2.2 (anhydride:alcohol)

-

Catalyst : 0.5–1.0 wt% p-toluenesulfonic acid (PTSA)

-

Temperature : 120–140°C

Mechanism :

The acid catalyst protonates the anhydride’s carbonyl group, enhancing nucleophilic attack by the alcohol. Water removal via azeotropic distillation drives the reaction to completion.

Yield : 85–92% after vacuum distillation to recover unreacted alcohol.

Step 2: Epoxidation with Ethylene Oxide

The intermediate ester is epoxidized using ethylene oxide under controlled conditions:

Reaction Protocol :

-

Molar Ratio : 1:1.1 (ester:ethylene oxide)

-

Catalyst : Lewis acids (e.g., BF₃·Et₂O) or peroxides

-

Temperature : 50–70°C

Mechanism :

Ethylene oxide’s strained oxirane ring undergoes nucleophilic attack by the ester’s allylic hydrogen, forming the epoxy group. Side reactions, such as polymerization, are minimized by maintaining sub-stoichiometric catalyst concentrations.

Yield : 78–85% after fractional distillation.

Direct Esterification of 4,5-Epoxytetrahydrophthalic Anhydride

This single-step method condenses pre-epoxidized anhydride with 2-ethylhexanol:

Reaction Protocol :

-

Molar Ratio : 1:2.5 (anhydride:alcohol)

-

Catalyst : 1.0 wt% stannous octoate

-

Temperature : 130–150°C

Advantages :

-

Eliminates the need for handling ethylene oxide

-

Higher epoxy group retention (>95%)

Challenges :

-

Anhydride synthesis requires specialized epoxidation equipment

-

Higher energy input due to prolonged reaction times

Yield : 80–88% after wiped-film evaporation.

Catalytic Systems and Reaction Optimization

Acid Catalysts in Esterification

| Catalyst | Reaction Rate (k, h⁻¹) | Epoxy Stability |

|---|---|---|

| PTSA | 0.45 ± 0.03 | High |

| H₂SO₄ | 0.52 ± 0.05 | Moderate |

| Amberlyst-15 | 0.38 ± 0.02 | High |

Ionic liquid catalysts (e.g., [BMIM][HSO₄]) show promise for recyclability but require higher initial investments.

Epoxidation Catalysts

| Catalyst | Epoxidation Efficiency | By-product Formation |

|---|---|---|

| BF₃·Et₂O | 92% | <5% |

| tert-Butyl hydroperoxide | 85% | 8–10% |

| MoO₃/SiO₂ | 88% | 6% |

Homogeneous catalysts offer higher efficiency but pose separation challenges, whereas heterogeneous systems enable easier reuse.

Purification and Isolation Techniques

Vacuum Distillation :

Wiped-Film Evaporation :

Solvent Extraction :

Industrial vs. Laboratory-Scale Production

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Batch Size | 500–2,000 kg | 0.1–5 kg |

| Energy Consumption | 150–200 kWh/ton | 300–400 kWh/ton |

| Typical Yield | 82–85% | 75–80% |

| Catalyst Recovery | 90–95% (heterogeneous) | <50% (homogeneous) |

Continuous flow reactors are gaining traction in industrial settings to enhance heat transfer and reduce side reactions.

Comparative Analysis of Synthesis Routes

| Criterion | Two-Step Method | Direct Method |

|---|---|---|

| Epoxy Purity | 97–98% | 95–96% |

| Process Complexity | Moderate | High |

| Scalability | Excellent | Limited |

| Cost (USD/kg) | 12–15 | 18–20 |

The two-step method dominates industrial production due to its balance of cost and yield, while the direct route is reserved for high-purity niche applications .

Chemical Reactions Analysis

Hydrolysis Reactions

DEHEP undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds to form carboxylic acids and alcohols. The epoxy group may also participate in ring-opening reactions.

Key Observations:

-

Acidic Hydrolysis :

-

Alkaline Hydrolysis :

Oxidation Reactions

The epoxy and alkyl chains in DEHEP are susceptible to oxidation.

Experimental Findings:

-

Oxidation of the branched ethylhexyl chains produces aldehydes (e.g., 2-ethylhexanal) and carboxylic acids (e.g., 2-ethylhexanoic acid) .

Reduction Reactions

DEHEP’s ester and epoxy groups can be reduced under specific conditions.

Key Pathways:

-

Catalytic Hydrogenation :

-

LiAlH₄ Reduction :

Comparative Reactivity:

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Ester | Alcohols + phthalate diol |

| NaBH₄ | Epoxide | No reaction (requires stronger agents) |

Substitution Reactions

The ester groups in DEHEP participate in nucleophilic substitutions, while the epoxy group can react with amines or thiols.

Notable Reactions:

-

Amine Substitution :

-

Thiol-Epoxide Coupling :

Kinetic Data:

| Reagent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ethylenediamine | 0.45 ± 0.02 | 58.3 |

| Thioglycolic acid | 1.2 ± 0.1 | 42.7 |

Polymerization and Crosslinking

DEHEP acts as a reactive plasticizer in polymer matrices, enabling crosslinking via its epoxy group.

Environmental Degradation

DEHEP undergoes photolytic and microbial degradation in environmental matrices.

Degradation Pathways:

-

Photolysis : UV exposure cleaves the ester and epoxy groups, producing phthalic acid derivatives and 2-ethylhexanol .

-

Biodegradation : Soil microbes (e.g., Pseudomonas) metabolize DEHEP into non-toxic intermediates like CO₂ and H₂O .

Half-Life Data:

| Medium | Conditions | Half-Life |

|---|---|---|

| Aqueous | pH 7, 25°C | 12–18 days |

| Soil | Aerobic, 20°C | 30–45 days |

| Air | UV light, 25°C | 2–5 days |

Comparative Reactivity with Analogues

DEHEP’s epoxy group differentiates it from non-epoxidized plasticizers like DEHP.

| Property | DEHEP | DEHP |

|---|---|---|

| Hydrolysis Rate | Faster (epoxide destabilizes ester) | Slower |

| Oxidative Stability | Lower (epoxide susceptible) | Higher |

| Crosslinking Potential | High | None |

Scientific Research Applications

Plasticization in Polymers

DEHTP is extensively used as a plasticizer in the production of flexible PVC products. Its incorporation into PVC enhances the material's flexibility, workability, and resistance to brittleness. This application is crucial in manufacturing a variety of consumer goods, including toys, flooring materials, and medical devices .

Toxicological Studies

Research has highlighted DEHTP's potential toxicological effects. Studies have investigated its role as an endocrine disruptor and its impact on human health. For instance, DEHTP has been assessed for its toxicity levels in animal models, revealing significant insights into its safety profile and regulatory implications .

Environmental Impact Assessment

DEHTP's environmental behavior has been studied to understand its degradation pathways and ecological risks. Research indicates that while DEHTP serves as a safer alternative to traditional phthalates like DEHP, ongoing assessments are necessary to evaluate its long-term environmental persistence and bioaccumulation potential .

Mechanistic Studies

The compound activates peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. This activation can lead to oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage. Understanding these mechanisms is vital for assessing both the therapeutic potentials and risks associated with DEHTP exposure.

Case Study 1: Toxicological Assessment

A study conducted on the toxicological effects of DEHTP involved administering varying doses to F344 rats over two years. The results indicated no significant neoplastic lesions related to DEHTP exposure, suggesting a relatively safe profile compared to other phthalates .

Case Study 2: Environmental Exposure Analysis

Research utilizing data from the National Health and Nutrition Examination Survey (NHANES) assessed human exposure levels to DEHTP and other phthalates. The findings indicated a decline in exposure levels post-regulatory measures aimed at reducing harmful phthalates in consumer products .

Mechanism of Action

The mechanism of action of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate involves its interaction with cellular components. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

Comparison with Similar Compounds

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.

Bis(2-ethylhexyl) adipate (DEHA): Used as a plasticizer in flexible PVC and other polymers.

Bis(2-ethylhexyl) sebacate (DOS): Known for its use in low-temperature applications due to its excellent flexibility at low temperatures.

Uniqueness: Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate is unique due to its epoxy group, which provides additional reactivity and potential for cross-linking in polymer matrices. This makes it particularly useful in applications requiring enhanced mechanical properties and chemical resistance.

Biological Activity

Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate (DEHEP) is an epoxy ester derived from 2-ethylhexanol and tetrahydrophthalic anhydride. This compound has garnered attention due to its applications in various fields, particularly in plastics and coatings, but its biological activity remains a critical area of investigation. This article provides a comprehensive overview of the biological activity of DEHEP, including its toxicity, potential health effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 398.56 g/mol

- Density : 1.001 - 1.010 g/cm³ at 20°C

- Oxirane Oxygen Content : 3.4%

- Ester Value : 272 - 278 KOH-mg/g

Biological Activity Overview

DEHEP exhibits several biological activities that can impact human health and environmental safety. The following sections detail its toxicity, potential reproductive effects, and other biological implications.

Toxicity and Safety Profile

- Acute Toxicity : DEHEP is classified as having low toxicity based on available studies. However, it can cause mild irritation upon contact with skin and eyes.

- Chronic Effects : Long-term exposure has been linked to reproductive toxicity in animal studies, where significant effects on fetal development were observed .

- Carcinogenicity : Current evidence does not classify DEHEP as a carcinogen; however, studies on related compounds like di-(2-ethylhexyl) phthalate (DEHP) suggest potential risks that warrant further investigation .

Environmental Impact Studies

Research has highlighted the environmental persistence of DEHEP and its potential bioaccumulation in aquatic organisms. A study conducted on fish species showed that exposure to DEHEP resulted in endocrine disruption, affecting growth and reproductive capabilities . These findings underscore the need for stringent regulations regarding the use of DEHEP in industrial applications.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Toxicity Level | Reproductive Effects | Carcinogenic Potential |

|---|---|---|---|---|

| Di-(2-Ethylhexyl) Phthalate (DEHP) | CHO | Moderate | Significant | Possible |

| This compound (DEHEP) | CHO | Low | Limited Evidence | Not Classified |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate, and how do they influence experimental design?

- Answer : The compound (CAS 10138-36-0) has a molecular weight of 406.556 g/mol, density of 1.018 g/cm³, and boiling point of 485.9°C at 760 mmHg . Its low volatility and resistance to migration make it suitable for long-term stability studies in polymer matrices. Researchers should prioritize thermogravimetric analysis (TGA) to assess thermal degradation thresholds and gas chromatography-mass spectrometry (GC-MS) for purity validation in synthesis workflows .

Q. Which analytical methods are validated for quantifying this compound in environmental or biological samples?

- Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for trace-level detection in biological fluids (e.g., urine or serum). For polymer matrices, Fourier-transform infrared spectroscopy (FTIR) can identify epoxy functional groups (C-O-C stretching at 850–950 cm⁻¹), while nuclear magnetic resonance (NMR) confirms structural integrity .

Q. How is the compound synthesized, and what catalysts optimize yield in laboratory-scale production?

- Answer : The synthesis involves esterification of 4,5-epoxytetrahydrophthalic anhydride with 2-ethylhexanol, using acid catalysts like p-toluenesulfonic acid (PTSA) or tin-based catalysts (e.g., stannous octoate). Reaction conditions (120–140°C, 6–8 hours under nitrogen) achieve yields >85%. Post-synthesis, vacuum distillation removes unreacted alcohols .

Advanced Research Questions

Q. What experimental models are suitable for assessing the endocrine-disrupting potential of this compound and its metabolites?

- Answer : In vitro co-stimulation assays using human estrogen receptor alpha (hERα) and androgen receptor (hAR) cell lines are critical. For metabolites (e.g., oxidized derivatives), molecular docking simulations predict binding affinities to hormone receptors, complemented by luciferase reporter gene assays to quantify transcriptional activation . Urinary metabolite profiling in animal models (e.g., rats) via LC-MS can correlate exposure levels with endocrine effects .

Q. How does the compound’s stability in PVC matrices compare to traditional phthalate plasticizers under accelerated aging conditions?

- Answer : Accelerated aging tests (e.g., 70°C, 75% relative humidity for 28 days) reveal lower migration rates (<0.5% weight loss) compared to di-(2-ethylhexyl) phthalate (DEHP). Dynamic mechanical analysis (DMA) shows retained flexibility (tan δ > 0.3) in PVC blends, confirming its utility in medical devices requiring prolonged durability .

Q. What computational strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Answer : Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic rates (e.g., hepatic clearance via CYP450 enzymes) with in vivo absorption parameters. Discrepancies in metabolite bioavailability (e.g., 5-OH-MEHT) are addressed by adjusting partition coefficients in adipose tissue or renal excretion rates .

Q. How do structural modifications (e.g., branching or epoxy positioning) alter the compound’s interaction with polymer chains?

- Answer : Molecular dynamics (MD) simulations show that the epoxy group enhances dipole-dipole interactions with PVC’s chlorine atoms, reducing plasticizer leaching. Comparative studies with diisodecyl analogs (CAS 26401-41-2) reveal that longer alkyl chains decrease compatibility but improve hydrolytic stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.